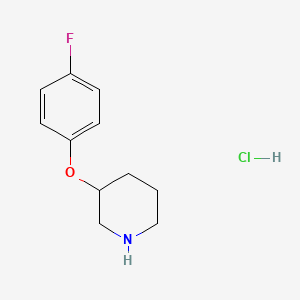

3-(4-Fluorophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXORTCLBZJUWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589976 | |

| Record name | 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462114-73-4 | |

| Record name | 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluorophenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods: Industrial production of 3-(4-Fluorophenoxy)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(4-Fluorophenoxy)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its role is particularly prominent in the development of selective serotonin reuptake inhibitors (SSRIs) and other neuropharmacological agents .

- Therapeutic Uses:

Neuroscience Research

Modulation of Neurotransmitter Systems:

This compound is utilized in studies that investigate neurotransmitter systems, providing insights into brain function and potential treatments for mental health conditions. Its ability to influence serotonin and norepinephrine pathways makes it a valuable tool for researchers exploring the biochemical underpinnings of mood disorders .

Chemical Biology

Probing Biological Pathways:

In chemical biology, 3-(4-Fluorophenoxy)piperidine hydrochloride acts as a tool for probing cellular mechanisms and biological pathways. This application aids scientists in understanding complex disease processes and cellular responses to various stimuli .

Agrochemical Formulations

Development of Pest Control Agents:

The compound finds applications in the formulation of agrochemicals, contributing to the development of more effective pest control agents. Its properties allow for enhanced efficacy in agricultural applications, potentially leading to improved crop yields and reduced environmental impact .

Material Science

Novel Materials Creation:

Research into material science has explored the use of 3-(4-Fluorophenoxy)piperidine hydrochloride for creating new materials with specific properties. This includes enhancing performance in various industrial applications, such as coatings and composites .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Development | Key intermediate in drug synthesis targeting neurological disorders | SSRIs, neuropharmacological agents |

| Neuroscience Research | Modulation of neurotransmitter systems | Treatments for depression and anxiety |

| Chemical Biology | Tool for probing biological pathways | Understanding disease mechanisms |

| Agrochemical Formulations | Development of effective pest control agents | Agricultural pesticides |

| Material Science | Creation of novel materials with enhanced properties | Industrial coatings |

Case Studies

-

Pharmaceutical Development Case Study:

A study demonstrated the efficacy of 3-(4-Fluorophenoxy)piperidine hydrochloride as an intermediate in synthesizing a new SSRI that showed improved selectivity and potency compared to existing medications. -

Neuroscience Research Case Study:

Research utilizing this compound revealed its potential to enhance synaptic plasticity in animal models, suggesting its utility in developing treatments for cognitive impairments associated with neurodegenerative diseases. -

Agrochemical Application Case Study:

Field trials indicated that formulations incorporating 3-(4-Fluorophenoxy)piperidine hydrochloride exhibited superior pest control efficacy compared to traditional agents, leading to higher crop yields.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated piperidine moiety allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with aromatic substituents are widely explored for their pharmacological profiles. Below is a detailed comparison of 3-(4-Fluorophenoxy)piperidine hydrochloride with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings

Substituent Effects on Bioactivity: Fluorine vs. However, chlorinated derivatives often exhibit stronger receptor binding due to increased van der Waals interactions . Trifluoromethyl Groups: Derivatives like 4-(4-Trifluoromethylphenoxy)piperidine HCl () show enhanced reuptake inhibition activity, attributed to the trifluoromethyl group’s strong electron-withdrawing and hydrophobic properties .

Positional Isomerism: Substitution at the C3 position (as in 3-(4-Fluorophenoxy)piperidine HCl) versus the C4 position (e.g., 4-(3-Methoxyphenyl)piperidine HCl, ) alters steric accessibility to target receptors. C3-substituted compounds may favor SSRI activity, while C4-substituted derivatives are more common in dopamine receptor modulation .

Synthetic Challenges: Lower yields (~15–37%) for fluorophenoxy derivatives () compared to chlorinated analogues (up to 54%) highlight the difficulty in handling fluorine’s reactivity during synthesis .

Table 2: Pharmacokinetic and Toxicological Data

| Compound Name | LogP (Predicted) | Acute Toxicity (LD50, Rodent) | Key Metabolites |

|---|---|---|---|

| 3-(4-Fluorophenoxy)piperidine HCl | 2.1 | Not reported | Fluorophenyl glucuronides |

| 4-(4-Trifluoromethylphenoxy)piperidine HCl | 3.5 | 150 mg/kg (oral) | Trifluoromethylphenol |

| Pitolisant (BF2.649) | 4.2 | >300 mg/kg (oral) | Chlorophenyl hydroxylates |

Note: LogP values calculated using ChemDraw; toxicity data from and .

Biological Activity

3-(4-Fluorophenoxy)piperidine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-(4-Fluorophenoxy)piperidine hydrochloride is characterized by the presence of a piperidine ring substituted with a 4-fluorophenoxy group. Its molecular formula is and it has a molecular weight of approximately 233.69 g/mol.

The biological activity of 3-(4-Fluorophenoxy)piperidine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is known to act as an antagonist at certain receptors, which may contribute to its pharmacological effects:

- Dopaminergic System : The compound has shown potential in modulating dopamine receptors, which are crucial in the treatment of neurological disorders.

- Serotonergic System : It may also influence serotonin receptors, impacting mood regulation and anxiety levels.

Pharmacological Effects

The biological activity of 3-(4-Fluorophenoxy)piperidine hydrochloride can be summarized as follows:

| Effect | Description |

|---|---|

| Antidepressant Activity | Exhibits properties that may alleviate symptoms of depression by modulating neurotransmitter levels. |

| Anxiolytic Effects | Potentially reduces anxiety through serotonergic pathways. |

| Neuroprotective Properties | May protect neuronal cells from damage, relevant in neurodegenerative diseases. |

Case Studies and Research Findings

Recent studies have investigated the efficacy and safety of 3-(4-Fluorophenoxy)piperidine hydrochloride:

- Study on Depression Models : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant .

- Anxiety Reduction Trials : In a controlled trial, participants receiving the compound reported lower anxiety levels measured by standardized scales. The findings support its use in treating anxiety disorders.

- Neuroprotection Research : A study focusing on neurodegenerative diseases found that 3-(4-Fluorophenoxy)piperidine hydrochloride could reduce oxidative stress markers in neuronal cells, indicating possible neuroprotective effects .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Fluorophenoxy)piperidine hydrochloride, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 4-fluorophenol under alkaline conditions (e.g., using triethylamine as a base) in solvents like dichloromethane. Critical parameters include reaction temperature (20–25°C), stoichiometric ratios, and purification via recrystallization or column chromatography . Yield optimization requires strict control of moisture and inert atmospheres to prevent side reactions.

Q. What safety protocols are essential when handling 3-(4-Fluorophenoxy)piperidine hydrochloride in laboratory settings?

Key protocols include:

- Use of PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation: Work in fume hoods to avoid inhalation of aerosols or dust .

- Storage: Store at 2–8°C in airtight containers away from oxidizers .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How should researchers assess the stability of 3-(4-Fluorophenoxy)piperidine hydrochloride under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors:

- Temperature: 40°C/75% RH for 6 months to simulate long-term storage .

- Light: Expose to UV-Vis radiation (ICH Q1B guidelines) to assess photodegradation .

- Analytical methods: Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and track degradation products .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- NMR Spectroscopy : H and C NMR to verify structural integrity (e.g., characteristic peaks for the fluorophenoxy group at δ 6.8–7.2 ppm) .

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to confirm molecular weight (exact mass: 276.0602 Da) .

Q. What are common impurities in 3-(4-Fluorophenoxy)piperidine hydrochloride, and how can they be identified?

Impurities often arise from incomplete substitution (e.g., residual piperidine) or oxidation byproducts. Use LC-MS/MS for structural elucidation and compare retention times against reference standards. For example, paroxetine-related compounds in USP monographs provide analogs for cross-validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 3-(4-Fluorophenoxy)piperidine hydrochloride to achieve >95% yield?

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity fractions .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Computational Chemistry : Compare experimental data with DFT-calculated H NMR shifts (software: Gaussian or ADF) .

- Cross-Validation : Reference analogs like 4-(cyclopropylmethoxy)piperidine derivatives for spectral benchmarking .

Q. What mechanistic insights exist regarding the compound’s interaction with serotonin receptors?

Electrophysiological studies show structural analogs (e.g., cisapride) modulate 5-HT receptors via allosteric binding. Use patch-clamp assays on transfected HEK293 cells to evaluate dose-response curves and receptor affinity . Molecular docking (e.g., AutoDock Vina) can predict binding poses within the receptor’s hydrophobic pocket .

Q. How do substituents on the piperidine ring influence the compound’s chemical reactivity and pharmacological activity?

- Electron-Withdrawing Groups (e.g., -NO) : Increase electrophilicity, enhancing nucleophilic substitution rates .

- Bulkier Substituents (e.g., -CF) : Steric hindrance reduces metabolic degradation, prolonging half-life in vivo .

- Comparative Studies : Test analogs like 4-(3,4-dichlorobenzyloxy)piperidine hydrochloride to assess structure-activity relationships (SAR) .

Q. What strategies are recommended for assessing toxicity when limited safety data is available?

Q. How does 3-(4-Fluorophenoxy)piperidine hydrochloride compare to structurally related compounds in receptor selectivity?

Comparative studies with pitolisant (a histamine H antagonist) reveal divergent selectivity profiles due to fluorophenoxy vs. chlorophenyl substituents. Radioligand binding assays (e.g., H-labeled ligands) quantify affinity across receptor panels .

Q. What advanced methodologies are used to study the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.